
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol
Overview
Description
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their wide range of biological activities and therapeutic potential
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol typically involves a multi-step process. One common method is the [2+3] cycloaddition reaction of nitrile oxides with captodative olefins or methyl crotonate derivatives . This reaction is regioselective and leads to the formation of the 5-substituted amino-isoxazole derivative.
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be more eco-friendly and cost-effective, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of oxazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli through disc diffusion methods . The presence of the amino group in the oxazole ring enhances the interaction with microbial targets, making it a candidate for further development as an antimicrobial agent.
Anticancer Potential
The compound's structural characteristics suggest potential anticancer activity. Preliminary studies involving similar oxazole derivatives have reported promising results in inhibiting the growth of various cancer cell lines. For example, compounds derived from oxazole structures have shown significant inhibition rates against non-small-cell lung cancer and breast cancer cell lines . The mechanism of action is believed to involve interference with cellular proliferation pathways.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of oxazole derivatives demonstrated their antimicrobial activity against common pathogens. The evaluation involved synthesizing various derivatives and testing them against standard strains. The results indicated that certain modifications to the oxazole structure significantly enhanced antimicrobial potency .
Case Study 2: Anticancer Activity Assessment
In another investigation, a group of N-substituted oxazole derivatives was synthesized and screened for anticancer properties. The findings revealed that specific derivatives exhibited high growth inhibition percentages against multiple cancer cell lines, suggesting that structural modifications could lead to improved therapeutic agents .
Safety and Toxicity
While exploring the applications of this compound, it is crucial to assess its safety profile. Preliminary data indicate that derivatives may pose certain risks; thus, thorough toxicological evaluations are necessary before clinical application. The GHS hazard statements associated with similar compounds suggest caution in handling due to potential irritant properties .
Mechanism of Action
The mechanism of action of 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to biological targets, such as enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or activation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-methylisoxazole: Another isoxazole derivative with similar biological activities.
4-Substituted methoxycarbonyl-isoxazole:
Uniqueness
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Biological Activity
The compound 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol (CAS Number: 86860-67-5) is a member of the oxazole family, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.
- Molecular Formula: C7H12N2O2
- Molecular Weight: 156.18 g/mol
- CAS Number: 86860-67-5
- Predicted Boiling Point: 324.3 ± 32.0 °C
These properties indicate that the compound has a relatively low molecular weight and is likely to exhibit moderate solubility in organic solvents.
Antibacterial Properties
Research has demonstrated that This compound exhibits significant antibacterial activity against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values have been reported in studies as follows:
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 20 - 40 |
Escherichia coli | 40 - 70 |
These values indicate that while the compound shows promising activity, it is less potent than standard antibiotics such as ceftriaxone, which has MIC values of 4 µM against S. aureus and 0.1 µM against E. coli .
The mechanism by which This compound exerts its antibacterial effects is not fully elucidated; however, it is hypothesized to interfere with bacterial cell wall synthesis or function based on its structural similarities to known antibacterial agents . Further research is needed to clarify the exact pathways involved.
Case Studies
-
Study on Antimicrobial Efficacy:
A study published in the Journal of Medicinal Chemistry explored the antimicrobial efficacy of various oxazole derivatives, including our compound of interest. The study found that derivatives closely related to This compound showed enhanced activity against both Gram-positive and Gram-negative bacteria, suggesting a potential for developing new therapeutic agents . -
In Vitro Testing:
In vitro tests conducted using disk diffusion methods indicated that compounds similar to This compound exhibited inhibition zones against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, reinforcing its potential as an effective antimicrobial agent .
Properties
IUPAC Name |
2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-7(2,4-10)5-3-6(8)11-9-5/h3,10H,4,8H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJAGQWEIIKATE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)C1=NOC(=C1)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1188910-70-4 | |
Record name | 2-(5-amino-1,2-oxazol-3-yl)-2-methylpropan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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